Benfotiamine
Description
Structure
2D Structure
Properties
IUPAC Name |
S-[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNPSLJPBRMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4O6PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045433 | |
| Record name | Benfotiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22457-89-2 | |
| Record name | Benfotiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22457-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benfotiamine [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022457892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benfotiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benfotiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENFOTIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y92OUS2H9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benfotiamine can be synthesized using various methods. One common method involves the reaction of thiamine nitrate with phosphoric acid, benzoyl chloride, and phosphorus trichloride. The process includes the following steps :
- Thiamine nitrate is reacted with phosphoric acid and phosphorus trichloride to produce a pyrophosphoric acid solution and hydrogen chloride gas.
- The hydrogen chloride gas is then reacted with thiamine nitrate to produce a thiamine hydrochloride solution.
- The thiamine hydrochloride solution is reacted with pyrophosphoric acid to obtain a monophosphothiamine crude product.
- The crude product is dissolved, and benzoyl chloride is added to complete the reaction, resulting in this compound crystals.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes purification steps to obtain different crystalline forms of this compound, such as A, B, C, D, and E crystal forms . These forms are obtained by varying the ratios of solvents and purification methods.
Chemical Reactions Analysis
Types of Reactions: Benfotiamine undergoes several types of chemical reactions, including:
Hydrolysis: this compound is hydrolyzed to thiamine in the liver by thioesterases.
Dephosphorylation: It is dephosphorylated to S-benzoylthiamine by ecto-alkaline phosphatases in the intestinal mucosa.
Common Reagents and Conditions:
Hydrolysis: Thioesterases in the liver.
Dephosphorylation: Ecto-alkaline phosphatases in the intestinal mucosa.
Major Products Formed:
Scientific Research Applications
Diabetic Complications
Benfotiamine has been extensively studied for its role in managing complications associated with diabetes, including:
- Diabetic Neuropathy : Research indicates that this compound supplementation can improve nerve function and reduce neuropathic pain in diabetic patients. A study showed that high-dose this compound (300 mg/day) over 12 months had positive effects on nerve conduction velocity (NCV) .
- Retinopathy : this compound has demonstrated protective effects against diabetic retinopathy by reducing retinal oxidative stress and inflammation .
- Nephropathy : Clinical trials suggest that this compound may help preserve kidney function in diabetic patients by lowering the levels of AGEs .
Neurodegenerative Diseases
This compound's neuroprotective properties have led to investigations into its efficacy in treating cognitive decline and Alzheimer's disease (AD):
- Alzheimer's Disease : A 12-month pilot study indicated that participants receiving this compound experienced a slower rate of cognitive decline compared to those on placebo, as measured by the Alzheimer’s Disease Assessment Scale-Cognitive Subscale . Additionally, this compound reduced amyloid plaque formation and phosphorylated tau levels in animal models of AD .
- Cognitive Impairment : The BenfoTeam study is currently evaluating whether increasing blood thiamine levels through this compound can slow cognitive decline in individuals with Mild Cognitive Impairment (MCI) .
Cardiovascular Health
This compound has shown potential benefits in cardiovascular health by reducing oxidative stress and inflammation in endothelial cells. Its ability to enhance nitric oxide production may improve vascular function and reduce the risk of cardiovascular diseases .
Case Studies and Clinical Trials
Safety Profile
This compound is generally well-tolerated with a favorable safety profile. Clinical trials have reported minimal side effects, making it a viable option for long-term use in various populations, including those with diabetes and neurodegenerative conditions .
Mechanism of Action
Benfotiamine exerts its effects primarily by increasing intracellular thiamine diphosphate levels, a cofactor for the enzyme transketolase . This enzyme plays a crucial role in the pentose phosphate pathway, essential for carbohydrate metabolism and energy production . This compound also activates the Nrf2 signaling pathway, which upregulates antioxidant genes and enzymes, thereby reducing oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bioavailability and Pharmacokinetics
Benfotiamine’s absorption involves dephosphorylation by intestinal ecto-alkaline phosphatases to S-benzoylthiamine, which passively diffuses into cells. In contrast, thiamine HCl relies on active transport via thiamine transporters (e.g., THTR1/2), limiting its uptake at high doses . Pharmacokinetic studies show:
| Compound | Bioavailability (vs. Thiamine HCl) | Peak Plasma Thiamine Levels | Key Metabolic Pathway |
|---|---|---|---|
| This compound | 3.6× higher | 5× higher | Dephosphorylation → S-benzoylthiamine |
| Thiamine HCl | Baseline (100%) | Baseline | Active transport via THTR1/2 |
| Sulbutiamine | ~2× higher | ~2× higher | Hydrolysis to thiamine |
| Fursultiamine | ~1.5× higher | ~1.5× higher | Hydrolysis to thiamine |
This compound achieves sustained tissue distribution, particularly in the liver, kidneys, and brain, due to its lipophilicity . Sulbutiamine and fursultiamine (disulfide derivatives) show moderate bioavailability improvements but lack this compound’s non-enzymatic effects on oxidative stress and gene expression .
Mechanistic Differences
- Thiamine HCl: Primarily functions as a cofactor in ThDP-dependent enzymes (e.g., transketolase, pyruvate dehydrogenase). Limited antioxidant or anti-inflammatory activity at physiological doses .
- This compound: Enhances mitochondrial glucose oxidation by 35–70% in human myotubes, unlike thiamine . Downregulates NADPH oxidase 4 (NOX4), reducing reactive oxygen species (ROS) production . Inhibits NF-κB and MAPK pathways, attenuating inflammation and apoptosis . Reduces AGEs by 30–50% in diabetic models, outperforming thiamine HCl in glycation inhibition .
- Sulbutiamine : Primarily increases cerebral thiamine levels but lacks this compound’s antiglycation and antitumor effects. In tumor models, sulbutiamine failed to reduce tumor volume, unlike this compound .
Therapeutic Efficacy
Unique Properties of this compound
- Antioxidant Capacity : this compound increases glutathione levels by 40% in stressed models, whereas thiamine HCl shows negligible effects .
- Neuroprotection : In Alzheimer’s models, this compound reduces phosphorylated tau and improves memory by modulating GSK-3 activity, independent of thiamine’s cofactor role .
- Tissue-Specific Uptake : Unlike dibenzoylthiamine, this compound preferentially accumulates in peripheral nerves and the liver, enhancing its metabolic and neuropathic benefits .
Biological Activity
Benfotiamine is a synthetic derivative of thiamine (vitamin B1) that has gained attention for its enhanced bioavailability and potential therapeutic effects in various medical conditions, particularly those related to oxidative stress and inflammation. It has been studied for its role in neuroprotection, diabetes complications, and cognitive decline.
- Anti-inflammatory Effects : this compound has been shown to inhibit inflammatory responses in activated microglia, which are crucial in neurodegenerative diseases. It reduces the production of pro-inflammatory mediators such as TNF-α and IL-6 while increasing anti-inflammatory IL-10 levels. This is achieved through the suppression of signaling pathways like ERK1/2, JNK, and Akt/PKB, as well as the inhibition of NF-κB translocation into the nucleus .
- Neuroprotection : In animal models, this compound has demonstrated neuroprotective properties by activating the Nrf2/ARE pathway, reducing amyloid plaque formation, and improving cognitive functions. It has been effective in transgenic models of Alzheimer’s disease (AD), where it diminishes tau tangles and phosphorylated tau levels .
- Oxidative Stress Reduction : this compound enhances antioxidant defenses by modulating superoxide dismutase (SOD) activity, thereby reducing oxidative damage in muscle tissues during exercise . This antioxidant effect is significant for conditions characterized by oxidative stress, such as diabetic complications.
1. Cognitive Decline in Alzheimer's Disease
A study involving patients with mild cognitive impairment (MCI) showed that this compound treatment led to a 43% lower increase in cognitive decline compared to placebo. The treatment was particularly effective in non-carriers of the APOE ε4 allele, suggesting a potential genetic influence on treatment efficacy .
2. Diabetic Peripheral Neuropathy
In a clinical trial with type 1 diabetes patients, long-term this compound supplementation (300 mg/day for 24 months) resulted in increased thiamine levels but did not significantly affect peripheral nerve function or inflammatory markers . However, other short-term studies indicated improvements in symptomatic scores related to diabetic polyneuropathy.
3. Case Studies
Recent case studies highlighted the beneficial effects of combining this compound with methylcobalamin in managing symptoms of diabetic peripheral neuropathy (DPN). Patients reported significant relief after treatment, indicating a potential therapeutic strategy for chronic neuropathic pain associated with diabetes .
Comparative Data Table
Q & A
What are the primary biochemical mechanisms through which benfotiamine exerts its therapeutic effects in diabetic complications?
Answer: this compound modulates multiple pathways implicated in diabetic complications, including:
- Inhibition of advanced glycation end products (AGEs): By activating transketolase, this compound redirects glycolytic metabolites (e.g., fructose-6-phosphate) toward the pentose phosphate pathway, reducing AGE precursors like methylglyoxal .
- Antioxidant activity: It directly scavenges reactive oxygen species (ROS) and enhances glutathione (GSH) synthesis, mitigating oxidative stress .
- Suppression of inflammatory pathways: this compound inhibits NF-κB activation and downstream pro-inflammatory cytokines (e.g., TNF-α, IL-1β) .
Methodological Insight: Key assays include HPLC for AGE quantification, ELISA for cytokine profiling, and Western blotting for pathway proteins (e.g., PKC, NF-κB) .
How do researchers address discrepancies in this compound's reported induction of paraptosis versus apoptosis in leukemia cell lines?
Answer: Discrepancies arise from cell-specific sensitivity and pharmacokinetic factors:
- Paraptosis induction: Sensitive cells (e.g., HL-60) show cytoplasmic vacuolization and JNK1/2 activation, assessed via Giemsa staining and phospho-specific antibodies .
- Resistance mechanisms: Insufficient ecto-alkaline phosphatase or reduced folate carrier-1 (RFC-1) expression limits intracellular this compound accumulation in resistant lines (e.g., THP-1) .
Methodological Insight: Use proteomic screens (e.g., gene expression arrays) to identify markers like ecto-alkaline phosphatase activity or RFC-1 levels. Validate with flow cytometry for cell permeability .
What experimental models are commonly used to evaluate this compound's efficacy in neurodegenerative diseases?
Answer: Preclinical models include:
- Transgenic mice (APP/PS1): Assess cognitive decline (Morris water maze), amyloid-β plaques (immunohistochemistry), and tau phosphorylation (Western blot) .
- Human trials: Measure cognitive outcomes (ADAS-Cog, CDR scores) and brain glucose metabolism (FDG-PET) in mild cognitive impairment (MCI) or Alzheimer’s disease (AD) cohorts .
Methodological Insight: Longitudinal designs (≥12 months) with stratified randomization (e.g., APOEɛ4 carrier status) are critical for clinical relevance .
What methodological considerations are critical when designing longitudinal clinical trials to assess this compound's impact on cognitive decline?
Answer: Key considerations include:
- Outcome measures: Primary endpoints like ADAS-Cog for cognition; secondary biomarkers (FDG-PET for cerebral glucose metabolism, plasma AGEs) .
- Dosage optimization: Trials use 300–600 mg/day, with higher doses showing stronger effects on neuropathy and AGE reduction .
- Confounding factors: Control for glycemic status (HbA1c) and comorbidities. Use placebo-controlled, double-blind designs .
Methodological Insight: Employ adaptive trial designs to adjust dosing based on interim biomarker analyses (e.g., AGE levels) .
How is transketolase activity measured in studies investigating this compound's role in diabetic nephropathy?
Answer: Transketolase activity is quantified via:
- Enzymatic assays: Measure ribose-5-phosphate production spectrophotometrically .
- Tissue-specific analysis: Immunohistochemistry or qPCR in renal glomeruli to assess enzyme upregulation .
Methodological Insight: Pair with urinary albumin excretion (UAE) and glomerular filtration rate (GFR) to correlate enzymatic activity with nephropathy progression .
What in vitro and in vivo approaches are used to elucidate this compound's bioavailability and tissue distribution?
Answer:
- In vitro: Cell permeability assays (Caco-2 monolayers) with LC-MS/MS to measure intact this compound and metabolites (S-benzoylthiamine) .
- In vivo: Pharmacokinetic studies in rodents, measuring plasma and tissue thiamine levels post-administration. Human trials use stable isotope tracing .
Methodological Insight: Dephosphorylation efficiency (via ecto-alkaline phosphatase) is a key variable; inhibit phosphatases to study prodrug activation .
What are the key outcome measures in clinical trials assessing this compound for diabetic neuropathy?
Answer:
- Clinical scores: Neuropathy Symptom Score (NSS), vibration perception threshold .
- Electrophysiology: Nerve conduction velocity (NCV) .
- Biomarkers: AGEs (ELISA), oxidative stress markers (MDA, GSH) .
Methodological Insight: Use composite endpoints (e.g., symptom reduction + biomarker normalization) to capture multifactorial benefits .
How do researchers differentiate between this compound's direct antioxidant effects and its modulation of enzymatic pathways in oxidative stress models?
Answer:
- Direct effects: Assess ROS scavenging via DCFH-DA fluorescence or electron spin resonance (ESR) .
- Enzymatic modulation: Knockdown models (siRNA for transketolase) or inhibitors (oxythiamine) to isolate pathway contributions .
Methodological Insight: Combine gene-editing tools with redox-sensitive dyes to dissect mechanisms .
What proteomic or genomic strategies are proposed to identify cellular sensitivity markers to this compound in leukemia research?
Answer:
- Proteomics: SILAC or TMT labeling to quantify ecto-alkaline phosphatase or RFC-1 expression .
- CRISPR screens: Identify genes (e.g., SLC19A2) modulating this compound uptake .
Methodological Insight: Validate hits with functional assays (e.g., phosphatase activity assays) and patient-derived xenografts .
What dosage ranges have been employed in clinical trials of this compound, and how are they optimized?
Answer:
- Neuropathy: 300–600 mg/day, with 600 mg showing superior pain reduction and nerve function .
- Nephropathy: 150–300 mg/day, adjusted based on UAE and transketolase activity .
Methodological Insight: Conduct dose-escalation studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize regimens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
